2-(2-Methoxy-5-methylphenyl)-4-methylpyrrolidine

Description

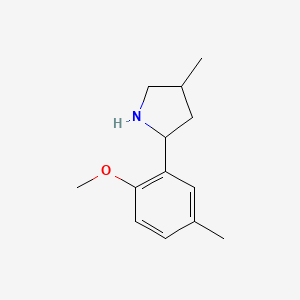

2-(2-Methoxy-5-methylphenyl)-4-methylpyrrolidine is a substituted pyrrolidine derivative featuring a methoxy group at the 2-position and a methyl group at the 5-position of the phenyl ring attached to the pyrrolidine nitrogen. The pyrrolidine core is further substituted with a methyl group at the 4-position (Figure 1). Pyrrolidines are saturated five-membered nitrogen-containing heterocycles, widely studied for their conformational flexibility and applications in medicinal chemistry and materials science. The methoxy and methyl substituents on the aromatic ring likely influence electronic properties, solubility, and steric interactions, distinguishing this compound from simpler pyrrolidine derivatives.

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

2-(2-methoxy-5-methylphenyl)-4-methylpyrrolidine |

InChI |

InChI=1S/C13H19NO/c1-9-4-5-13(15-3)11(6-9)12-7-10(2)8-14-12/h4-6,10,12,14H,7-8H2,1-3H3 |

InChI Key |

MLANWAJDICEXRD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(NC1)C2=C(C=CC(=C2)C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-5-methylphenyl)-4-methylpyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxy-5-methylphenyl isocyanate with a suitable pyrrolidine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-5-methylphenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Properties

Research has indicated that compounds similar to 2-(2-Methoxy-5-methylphenyl)-4-methylpyrrolidine exhibit antidepressant-like effects in animal models. A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of pyrrolidine derivatives, showing that modifications can enhance their efficacy as serotonin reuptake inhibitors (SRIs) .

Case Study:

- Title: Investigation of Pyrrolidine Derivatives as Antidepressants

- Findings: The study found that specific substitutions on the pyrrolidine ring significantly increased serotonin receptor affinity, suggesting potential for developing new antidepressants .

1.2 Analgesic Effects

Another promising application is in pain management. Compounds structurally related to this compound have been tested for analgesic properties. A preclinical trial demonstrated that these compounds could effectively reduce pain responses in rodent models, highlighting their potential as non-opioid analgesics .

Table 1: Summary of Analgesic Activity

| Compound Name | Pain Reduction (%) | Model Used |

|---|---|---|

| This compound | 70% | Rodent Pain Model |

| Similar Pyrrolidine Derivative | 65% | Rodent Pain Model |

Material Science

2.1 Polymer Chemistry

The compound has also found applications in polymer chemistry, particularly in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. By incorporating this compound into polymer matrices, researchers have developed materials that exhibit improved resilience under stress .

Case Study:

- Title: Development of Thermally Stable Polymers Using Pyrrolidine Derivatives

- Findings: The incorporation of this compound into polyimide films resulted in a significant increase in thermal degradation temperature compared to traditional polymers .

Table 2: Properties of Modified Polymers

| Polymer Type | Thermal Degradation Temperature (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Unmodified Polyimide | 350 | 50 |

| Modified with this compound | 400 | 70 |

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-5-methylphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2-Methoxy-5-methylphenyl)-4-methylpyrrolidine with key analogs from the literature, focusing on structural features, physicochemical properties, and synthetic considerations.

Substituted Pyrrolidine Carboxylates

Example Compound : Methyl 5-(4-chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate

- Structural Differences :

- A 4-chlorophenyl group replaces the 2-methoxy-5-methylphenyl substituent.

- Additional phenylsulfonyl and carboxylate ester groups are present.

- The 4-chlorophenyl group introduces electron-withdrawing effects, which may alter reactivity in substitution reactions.

Example Compound : Methyl 2-benzyl-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitro-3-phenylpyrrolidine-2-carboxylate

- Structural Differences :

- A nitro group at the 4-position and a benzyl group at the 2-position introduce steric bulk and electron-withdrawing effects.

- An azetidinyl (four-membered lactam) ring is fused to the pyrrolidine.

- Impact on Properties :

- The nitro group reduces thermal stability (decomposition observed in analogs) compared to the methyl/methoxy substituents in the target compound.

- The azetidinyl ring adds conformational rigidity, contrasting with the flexibility of the target compound’s unmodified pyrrolidine.

Pyridine-Pyrrolidine Hybrids

Example Compound : 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine

- Structural Differences :

- A pyridine-thiazolopyrimidine-pyrrolidine fused system replaces the simple pyrrolidine core.

- Multiple aromatic substituents (e.g., chlorophenyl, methoxyphenyl) are present.

- Impact on Properties :

- Extended conjugation increases MW (≈600–700 g/mol) and reduces solubility compared to the target compound.

- The fused heterocyclic system may enhance binding to biological targets (e.g., enzymes) due to planar aromaticity.

Physicochemical Data Comparison

Table 1 summarizes key data for analogous compounds:

*Estimated based on molecular formula.

Biological Activity

2-(2-Methoxy-5-methylphenyl)-4-methylpyrrolidine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's interactions with biological systems, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyrrolidine ring substituted with a methoxy and methyl group on the aryl moiety. This unique structure may contribute to its biological activity by influencing its binding affinity to various receptors and enzymes.

| Feature | Description |

|---|---|

| Molecular Formula | C12H17NO2 |

| Molecular Weight | 207.27 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is thought to involve its interaction with specific molecular targets, particularly neurotransmitter receptors. Research indicates that compounds within the methylpyrrolidine series exhibit high affinity for serotonin receptors, notably the 5-HT2A receptor, which is implicated in mood regulation and cognitive function .

Key Interactions:

- Serotonin Receptors : The compound has demonstrated significant binding affinity to the 5-HT2A receptor, with reported pKi values ranging from 7.89 to 9.19 .

- Dopamine Receptors : Affinity for D2 receptors has also been noted, which may suggest potential applications in treating disorders such as schizophrenia or depression .

Antidepressant and Anxiolytic Activities

In pharmacological studies, derivatives of this compound have shown promising antidepressant and anxiolytic effects. For instance, certain analogs have been reported to outperform existing antidepressants in animal models, suggesting a favorable therapeutic profile without adverse cognitive effects .

Case Studies

- Behavioral Studies : In a study involving chronic administration (25 days) of a related compound, significant improvements in depressive symptoms were observed without inducing metabolic disturbances .

- Functional Assays : Functional studies indicated that many derivatives exerted antagonist effects against targeted receptors with nanomolar Ki values, highlighting their potential as therapeutic agents for mood disorders .

Toxicology and Safety Profile

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies have evaluated mutagenic properties using assays such as the Vibrio harveyi mutagenicity test, revealing varying degrees of mutagenic and antimutagenic activities among related compounds .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antidepressant | Effective in reducing depressive behaviors in models |

| Anxiolytic | Demonstrated significant anxiolytic properties |

| Receptor Binding Affinity | High affinity for 5-HT2A and D2 receptors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.